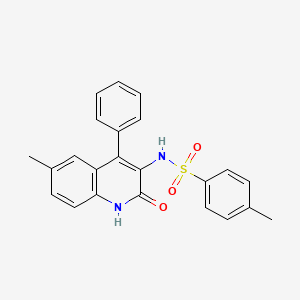

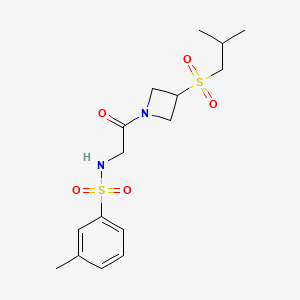

N-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-4-methylbenzenesulfonamide, also known as HMQS, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds with structural similarities to N-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-4-methylbenzenesulfonamide. These studies provide a foundation for understanding the chemical properties and potential applications of such compounds. For example, the synthesis and antimicrobial study of novel benzenesulfonamide derivatives have shown their potential in combating various bacterial and fungal strains due to their significant antimicrobial activity (S. Vanparia et al., 2010). Similarly, research on the in vitro antimicrobial, in-silico ADMET analysis, and DNA interaction of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes suggests enhanced activity upon metal complexation, indicating their potential use in therapeutic applications (R. Kharwar & R. Dixit, 2021).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. These compounds have shown efficacy against a range of microbial pathogens, suggesting their potential as antimicrobial agents. For instance, the antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have been explored, demonstrating a significant increase in antimicrobial and antifungal activities compared to parent compounds (R. Dixit et al., 2010).

Anticancer and Anti-HIV Evaluation

Compounds with similar structural components have been evaluated for their potential anticancer and anti-HIV activities. Research on 2-mercaptobenzenesulfonamides has shown promise in inhibiting leukemia cell lines and displaying moderate anti-HIV activity, indicating their potential therapeutic value in treating cancer and HIV (E. Pomarnacka & A. Kornicka, 2001).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

It is known that the quinoline moiety, a key structural component of this compound, can display different tautomeric forms between the carbonyl groups, ch2-3, and nh of the quinoline moiety . This structural flexibility may contribute to its interaction with its targets.

Biochemical Pathways

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have a wide range of biological activities . These activities suggest that they may interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have a wide range of biological activities . These activities suggest that they may have diverse molecular and cellular effects.

Biochemical Analysis

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-Methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide within cells and tissues are not well-characterized. It is thought to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

properties

IUPAC Name |

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-15-8-11-18(12-9-15)29(27,28)25-22-21(17-6-4-3-5-7-17)19-14-16(2)10-13-20(19)24-23(22)26/h3-14,25H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCTPBNDWAFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)